molecular formula C10H7I3N2O4 B026089 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid CAS No. 19719-00-7

3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid

Cat. No. B026089
CAS RN: 19719-00-7
M. Wt: 599.89 g/mol
InChI Key: OJXHBFPYZMAUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid (AFI) is a chemical compound that has been used in various scientific research applications. It is a triiodinated benzoic acid derivative that has a high affinity for binding to proteins and peptides, making it useful in studies of protein-ligand interactions.

Mechanism Of Action

The mechanism of action of 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid is not fully understood. However, it is believed that 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid binds to proteins and peptides through hydrogen bonding and hydrophobic interactions.

Biochemical And Physiological Effects

3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has been shown to have a low toxicity profile in vitro and in vivo. It does not appear to have any significant biochemical or physiological effects on cells or tissues.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid in lab experiments include its high affinity for binding to proteins and peptides, its low toxicity profile, and its usefulness as a contrast agent in imaging studies. The limitations of using 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid include its high cost and the difficulty in synthesizing it.

Future Directions

1. Development of new imaging agents - 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has shown promise as a contrast agent in CT imaging studies. Further research could lead to the development of new imaging agents based on 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid.
2. Drug delivery - 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has been used as a carrier for drug delivery systems. Further research could lead to the development of new drug delivery systems based on 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid.
3. Protein-ligand interactions - Further research could lead to a better understanding of the mechanism of action of 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid in protein-ligand interactions, which could have implications for drug discovery and development.
4.

Synthesis Methods

3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid can be synthesized by reacting 3,5-diiodosalicylic acid with acetic anhydride and formamide under reflux conditions. The resulting product is then purified by recrystallization.

Scientific Research Applications

3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has been used in a variety of scientific research applications, including:
1. Protein-ligand interactions - 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has a high affinity for binding to proteins and peptides, making it useful in studies of protein-ligand interactions.
2. Imaging - 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has been used as a contrast agent in computed tomography (CT) imaging studies.
3. Drug delivery - 3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid has been used as a carrier for drug delivery systems.

properties

CAS RN

19719-00-7

Product Name

3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid

Molecular Formula

C10H7I3N2O4

Molecular Weight

599.89 g/mol

IUPAC Name

3-acetamido-5-formamido-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C10H7I3N2O4/c1-3(17)15-9-6(12)4(10(18)19)5(11)8(7(9)13)14-2-16/h2H,1H3,(H,14,16)(H,15,17)(H,18,19)

InChI Key

OJXHBFPYZMAUNW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)NC=O)I)C(=O)O)I

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)NC=O)I)C(=O)O)I

Other CAS RN

19719-00-7

synonyms

3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid

Origin of Product

United States

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